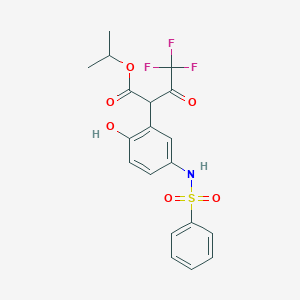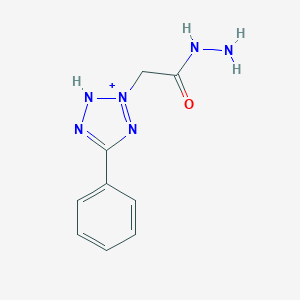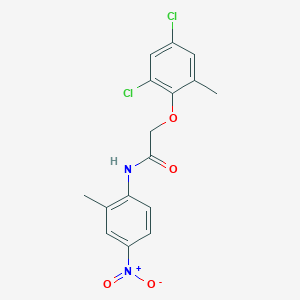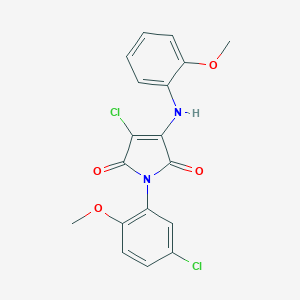
propan-2-yl 2-(5-benzenesulfonamido-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
propan-2-yl 2-(5-benzenesulfonamido-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a benzenesulfonamido group, and a hydroxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-(5-benzenesulfonamido-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-hydroxy-5-(benzenesulfonamido)benzaldehyde with trifluoroacetic anhydride in the presence of a base such as pyridine. This reaction forms an intermediate, which is then reacted with isopropyl alcohol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
propan-2-yl 2-(5-benzenesulfonamido-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
propan-2-yl 2-(5-benzenesulfonamido-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of propan-2-yl 2-(5-benzenesulfonamido-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the benzenesulfonamido group can form hydrogen bonds with amino acid residues.
Comparación Con Compuestos Similares
Similar Compounds
- Propan-2-yl 2-(benzenesulfonamido)-4,5-dimethylthiophene-3-carboxylate
- WX-UK1
Uniqueness
propan-2-yl 2-(5-benzenesulfonamido-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in interacting with biological targets compared to similar compounds.
Propiedades
IUPAC Name |
propan-2-yl 2-[5-(benzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO6S/c1-11(2)29-18(26)16(17(25)19(20,21)22)14-10-12(8-9-15(14)24)23-30(27,28)13-6-4-3-5-7-13/h3-11,16,23-24H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMZXEVHBYNITP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)O)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(Carbamothioylamino)carbamoyl]benzoic acid](/img/structure/B417167.png)

![2,4-Dimethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]pyridinium](/img/structure/B417170.png)
![4-Methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]pyridinium](/img/structure/B417171.png)
![2,5-Dimethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]pyridinium](/img/structure/B417172.png)

![ETHYL 6-METHYL-2-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B417174.png)
![N'-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-3-nitrobenzohydrazide](/img/structure/B417175.png)

![8-methyl-4-phenyl-1-sulfanyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B417180.png)
![(5Z)-2-(4-fluoroanilino)-5-[(4-methyl-3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B417181.png)
![2-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B417183.png)
![(5Z)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B417185.png)

